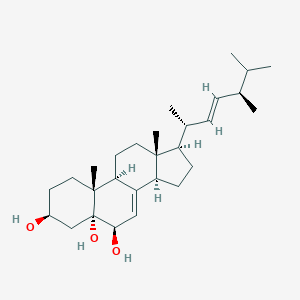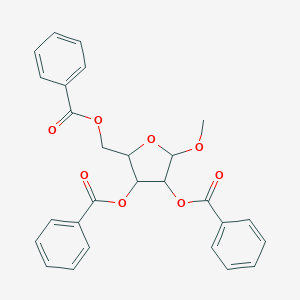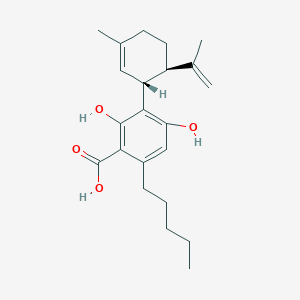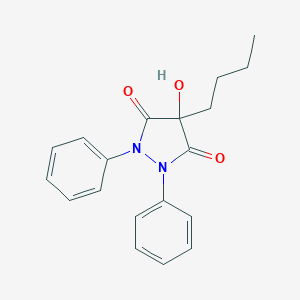
Vasicinolone
Vue d'ensemble
Description
Synthesis Analysis
Vasicinolone synthesis has been achieved through various innovative approaches. One notable method involves the redox condensation of o-nitrobenzaldehydes with amines, utilizing iron pentacarbonyl as a reducing agent, followed by oxidation to yield a variety of polycyclic nitrogen-containing heterocycles, including enantiomerically pure vasicinolone (Afanasyev et al., 2020). Another approach is chemoenzymatic synthesis, employing azidoreductive cyclization and lipase-catalyzed resolution to synthesize and resolve vasicinolone, showcasing the versatility and efficiency of combining chemical and enzymatic methods (Kamal et al., 2001).
Molecular Structure Analysis
The molecular structure of vasicinolone has been elucidated through various analytical techniques. Its molecular formula has been identified as C11H10N2O2, with a molecular weight of approximately 210. The structure is characterized by a quinazoline ring and includes a hydroxytrimethylene group (Amin & Mehta, 1959).
Chemical Reactions and Properties
Vasicinolone participates in a variety of chemical reactions, contributing to its diverse biological activities. Studies have shown that it can be synthesized through intramolecular aza-Wittig reactions and asymmetric oxidation, offering routes to obtain optically active forms of the compound (Eguchi et al., 1996). Its reactivity has been further demonstrated in the synthesis of C-ring-substituted vasicinones via regioselective aza-Nazarov cyclization (Rasapalli et al., 2019).
Physical Properties Analysis
While specific details on the physical properties of vasicinolone are scarce, its crystalline form and basicity level have been noted in early studies, indicating its weaker base nature compared to vasicine, another alkaloid found in the same plant source (Amin & Mehta, 1959).
Chemical Properties Analysis
Vasicinolone's chemical properties, including its bronchodilatory action, have been attributed to its unique molecular structure. The quinazol-4-one ring system plays a crucial role in its pharmacological activity, differentiating its effects from those of vasicine, which has been found to have bronchoconstricting properties (Cambridge et al., 1962).
Applications De Recherche Scientifique
-
Phyto-pharmaceutical Potential
- Field : Phytochemistry and Pharmacology .
- Application : Vasicinolone is one of several bioactive compounds found in the plant Adhatoda vasica . These compounds make the plant effective as a therapeutic agent .
- Methods : The plant parts (root, stem, leaves, flower, bark, etc.) are used for extraction . The extraction of these phytoconstituents is a complex process that requires careful skills .
- Results : The presence of these phytoconstituents makes the plant effective for treating diseases .
-
Isolation & Purification
- Field : Phytochemistry .
- Application : Vasicinolone is isolated and purified from the leaves of Adhatoda vasica .
- Methods : The alkaloid mixture isolated from the leaves is further purified by column chromatography and preparative Thin Layer Chromatography .
- Results : The Rf value of purified vasicinone was obtained as 0.561 ± 0.039 .
-
Abortifacient Activities
- Field : Pharmacology .
- Application : Vasicinolone has been found to have abortifacient and uterotonic tendencies, possibly due to the synthesis and release of prostaglandins .
- Methods : The vasicine dose was administered in a dose-dependent manner ranging from 2.5 to 10 mg/kg to rabbits .
- Results : The specific results of this application were not detailed in the source .
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHUAILAQZBTQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233900 | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
CAS RN |
84847-50-7 | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



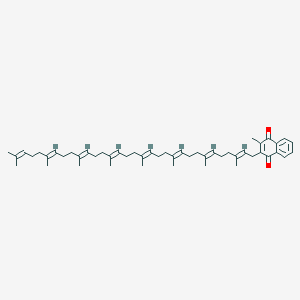
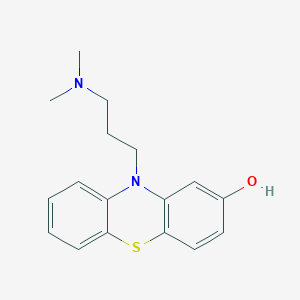
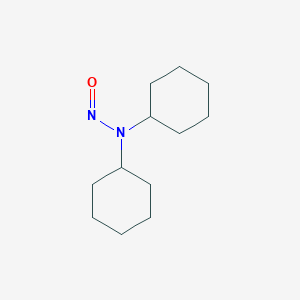

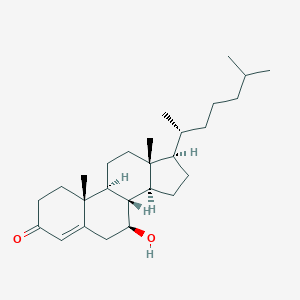
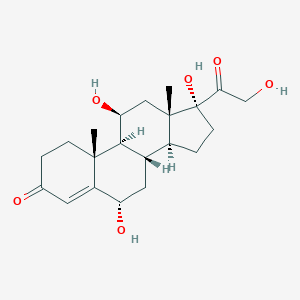
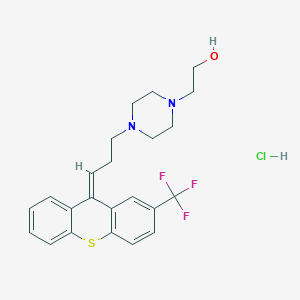
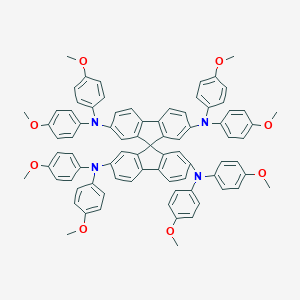

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
